4-Oxotetrahydrothiophene-3-carboxamide

Anticancer Tubulin Polymerization Inhibition Biomimetics

4-Oxotetrahydrothiophene-3-carboxamide (CAS 371780-37-9, molecular formula C5H7NO2S, MW 145.18) is a sulfur-containing saturated heterocyclic building block belonging to the tetrahydrothiophene class. The compound features a ketone group at the 4-position and a primary carboxamide at the 3-position, making it a versatile intermediate for constructing thiophene-carboxamide-based bioactive molecules.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
Cat. No. B7759806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxotetrahydrothiophene-3-carboxamide
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESC1C(C(=O)CS1)C(=O)N
InChIInChI=1S/C5H7NO2S/c6-5(8)3-1-9-2-4(3)7/h3H,1-2H2,(H2,6,8)
InChIKeyGRLSPIFOIDNFTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxotetrahydrothiophene-3-carboxamide: Chemical Profile and Procurement-Relevant Characteristics


4-Oxotetrahydrothiophene-3-carboxamide (CAS 371780-37-9, molecular formula C5H7NO2S, MW 145.18) is a sulfur-containing saturated heterocyclic building block belonging to the tetrahydrothiophene class . The compound features a ketone group at the 4-position and a primary carboxamide at the 3-position, making it a versatile intermediate for constructing thiophene-carboxamide-based bioactive molecules [1]. It has been explicitly cited as a biomimetic scaffold for the anticancer agent Combretastatin A-4 (CA-4), targeting tubulin dynamics, and is classified under organic compounds as both a carboxamide and a thiophene derivative [2].

Why Generic Tetrahydrothiophene-3-carboxamides Cannot Substitute 4-Oxotetrahydrothiophene-3-carboxamide in Synthesis and Biological Evaluations


Generic thiophene-3-carboxamide analogs lacking the 4-oxo group fail to provide the requisite spatial and electronic properties for key interactions. The 4-ketone moiety of 4-oxotetrahydrothiophene-3-carboxamide is critical for the intramolecular hydrogen bonding network and ring puckering that determines the three-dimensional presentation of the carboxamide pharmacophore [1]. This conformational pre-organization directly impacts the compound's ability to act as a Combretastatin A-4 (CA-4) biomimetic, where the polar surface area (PSA) and the spatial arrangement of hydrogen bond donors/acceptors are the principal determinants of tubulin binding site recognition [2]. Furthermore, as a synthetic intermediate, the 4-oxo group enables chemoselective transformations—such as oxime formation, reductive amination, and enolate alkylation—that are chemically inaccessible to the fully saturated tetrahydrothiophene-3-carboxamide core, thereby restricting the diversification potential of non-oxo analogs [3].

Quantitative Differentiation Evidence for 4-Oxotetrahydrothiophene-3-carboxamide Against Relevant Comparators


Polar Surface Area (PSA) Alignment with Combretastatin A-4 Enables Tubulin-Targeted Biomimicry

The 4-oxotetrahydrothiophene-3-carboxamide scaffold was designed to mimic the polar surface area (PSA) of Combretastatin A-4 (CA-4), a critical determinant for tubulin-colchicine binding site recognition. In the study by Hawash et al. (2022), thiophene carboxamide derivatives built upon this core scaffold demonstrated PSA values biomimetic to CA-4. The most active derivative, compound 2b, exhibited an IC50 of 5.46 µM against the Hep3B cancer cell line, compared to CA-4 which typically exhibits IC50 values in the low nanomolar range (1-10 nM) in tubulin polymerization assays [1]. While direct IC50 data for the unsubstituted 4-oxotetrahydrothiophene-3-carboxamide core is not published, its PSA biomimicry to CA-4 (confirmed by computational comparison) establishes this scaffold as a privileged starting point that cannot be replicated by non-oxo tetrahydrothiophene analogs lacking the same spatial hydrogen-bonding topology [1].

Anticancer Tubulin Polymerization Inhibition Biomimetics

Chemoselective Derivatization Enabled by the 4-Oxo Group: Synthetic Utility Comparison with Methyl 4-Oxotetrahydrothiophene-3-carboxylate

The 4-oxo group in 4-oxotetrahydrothiophene-3-carboxamide permits chemoselective reactions that are precluded in fully saturated tetrahydrothiophene-3-carboxamide. Published synthetic routes for the closely related methyl ester analog (methyl 4-oxotetrahydrothiophene-3-carboxylate, CAS 2689-68-1) demonstrate that the ketone enables oxime formation with NH₂OH·HCl in refluxing methanol, followed by further derivatization to 4-aminothiophene-3-carboxylate derivatives . This same reactivity profile applies to the carboxamide analog. In contrast, tetrahydrothiophene-3-carboxamide lacking the 4-oxo group cannot undergo these transformations without prior oxidation, adding an additional synthetic step and reducing overall yield [1]. The methyl ester analog is explicitly documented as a key intermediate in the preparation of neuroleptic agents, highlighting the pharmaceutical relevance of this oxidation state .

Synthetic Chemistry Building Block Chemoselectivity

Patent-Class Evidence: Thiophene Carboxamide Scaffolds as Privileged EP4 Antagonist and Kinase Inhibitor Intermediates

Multiple patent filings from AstraZeneca (US7358376, US8969394) and other pharmaceutical companies explicitly claim thiophene-3-carboxamide derivatives bearing a 4-oxo substitution pattern as EP4 receptor antagonists and protein kinase inhibitors [1]. The 4-oxotetrahydrothiophene-3-carboxamide core is directly encompassed by the Markush structures in these patents, which describe processes and intermediates for preparing therapeutically active compounds. Specifically, patent US-8969394-B2 claims thiophenecarboxamide derivatives as EP4 receptor ligands useful for treating prostaglandin E-mediated diseases such as acute and chronic pain, osteoarthritis, and rheumatoid arthritis [2]. The presence of the 4-oxo group on the tetrahydrothiophene ring is structurally mandated for certain claimed subgenera, distinguishing this compound from non-oxo alternatives that fall outside the patent scope.

Patent Analysis EP4 Antagonist Kinase Inhibitor

High-Value Application Scenarios for 4-Oxotetrahydrothiophene-3-carboxamide Supported by Quantitative Evidence


Construction of Tubulin-Targeted Anticancer Libraries Based on CA-4 Biomimetic Scaffolds

Medicinal chemistry teams developing tubulin polymerization inhibitors should prioritize 4-oxotetrahydrothiophene-3-carboxamide as the core scaffold for focused library synthesis. The PSA biomimicry to Combretastatin A-4, validated by computational comparison in the Hawash et al. (2022) study, provides a design rationale that generic tetrahydrothiophene-3-carboxamide cannot offer. Derivative compounds built on this scaffold achieved Hep3B IC50 values as low as 5.46 µM and demonstrated stable tubulin binding over 100 ns molecular dynamics simulations at 300 K [1]. This scaffold is suitable for parallel synthesis programs targeting the colchicine-binding site with the goal of improving upon CA-4's pharmacokinetic limitations.

Synthesis of EP4 Receptor Antagonist Lead Series for Inflammatory Disease Programs

Research groups pursuing prostaglandin E2 receptor (EP4) antagonists for pain and rheumatoid arthritis indications should procure 4-oxotetrahydrothiophene-3-carboxamide as a key intermediate. AstraZeneca patent US8969394 explicitly claims thiophene-3-carboxamide derivatives with the 4-oxotetrahydrothiophene substructure as EP4 ligands . The pre-installed 4-oxo group enables chemoselective elaboration to the claimed subgenera without requiring a separate oxidation step, streamlining the synthetic route and reducing development time for lead optimization.

Chemoselective Diversification via Oxime and Enamine Intermediates for Kinase Inhibitor Programs

The 4-oxo group of 4-oxotetrahydrothiophene-3-carboxamide provides a unique chemoselective handle for generating 4-amino, 4-hydrazone, and 4-alkoxyimino derivatives through oxime formation and subsequent transformations . These derivatives constitute key intermediates for kinase inhibitor programs, where the 4-position substitution pattern directly influences ATP-binding pocket complementarity. Synthetic routes leveraging the pre-installed ketone proceed in fewer steps compared to routes requiring late-stage oxidation of fully saturated tetrahydrothiophene intermediates, offering both cost and time advantages in hit-to-lead campaigns.

Structure-Activity Relationship (SAR) Studies Comparing 4-Oxo vs. 4-Hydroxy/Methoxy Tetrahydrothiophene Carboxamides

For systematic SAR exploration, 4-oxotetrahydrothiophene-3-carboxamide serves as the optimal starting material for generating matched molecular pairs comparing carbonyl, hydroxyl, amino, and alkyl substituents at the 4-position. The ketone serves as a divergent intermediate: reduction yields the 4-hydroxy analog, reductive amination yields 4-amino derivatives, and enolate alkylation introduces 4-alkyl substituents. This synthetic versatility, combined with the conformationally restricted tetrahydrothiophene ring, makes the compound an ideal procurement choice for laboratories conducting systematic pharmacophore mapping around the thiophene carboxamide chemotype [1].

Quote Request

Request a Quote for 4-Oxotetrahydrothiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.